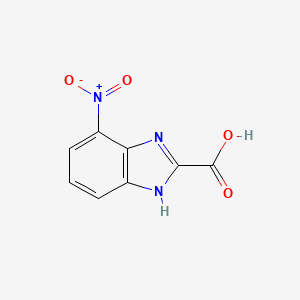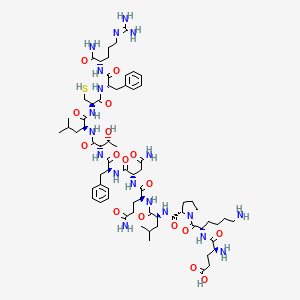
4-Nitro-1H-benzimidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
4-Nitro-1H-benzimidazole-2-carboxylic acid, also known as 1h-benzimidazole-2-carboxylic acid,4-nitro-, is a derivative of benzimidazole . Benzimidazole and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as enzyme inhibition, dna binding, and disturbing tubulin polymerization or depolymerization
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Benzimidazole derivatives are known to have varied pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Benzimidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some benzimidazole derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines
Molecular Mechanism
It is known that benzimidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1H-benzimidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions, followed by nitration to introduce the nitro group at the 4-position. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products:
Reduction: 4-Amino-1H-benzimidazole-2-carboxylic acid.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Esterification: Methyl 4-nitro-1H-benzimidazole-2-carboxylate.
Scientific Research Applications
4-Nitro-1H-benzimidazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other functional materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2-Nitrobenzimidazole: Similar structure but with the nitro group at the 2-position.
4-Amino-1H-benzimidazole-2-carboxylic acid: The amino derivative of 4-nitro-1H-benzimidazole-2-carboxylic acid.
1H-Benzimidazole-2-carboxylic acid: Lacks the nitro group at the 4-position.
Uniqueness: this compound is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The nitro group enhances its electron-withdrawing properties, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
4-nitro-1H-benzimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAFDAPFBQTRBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666536 |
Source


|
| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189045-24-7 |
Source


|
| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Methylpyridin-3-YL)methyl]piperazine](/img/structure/B574541.png)
![Bicyclo[2.2.1]hept-2-ene-7-carboxaldehyde, 5-acetyl-, (endo,syn)- (9CI)](/img/new.no-structure.jpg)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)

![5-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-[3-(2-phenoxyethoxy)propyl]-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B574553.png)



